Benzene, [4-(trifluoromethyl)-4-pentenyl]-
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Overview
Description
Benzene, [4-(trifluoromethyl)-4-pentenyl]- is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a pentenyl chain. This compound is part of a broader class of trifluoromethyl-substituted benzenes, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of trifluoromethyl-substituted benzenes often involves the free radical perchlorination of the methyl group followed by fluorine/chlorine exchange with anhydrous hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzene, [4-(trifluoromethyl)-4-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions, such as the SNAr mechanism, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces methyl-substituted benzenes.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
Benzene, [4-(trifluoromethyl)-4-pentenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of dyestuffs, insulating fluids, herbicides, and antimicrobial agents.
Mechanism of Action
The mechanism of action of Benzene, [4-(trifluoromethyl)-4-pentenyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways by modifying the activity of key proteins and enzymes.
Comparison with Similar Compounds
- Benzene, (trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-(trifluoromethyl)-
Comparison: Benzene, [4-(trifluoromethyl)-4-pentenyl]- is unique due to the presence of both a trifluoromethyl group and a pentenyl chain, which impart distinct chemical properties and reactivity. Compared to other trifluoromethyl-substituted benzenes, it offers a combination of stability and reactivity that is valuable in various applications.
This detailed article provides a comprehensive overview of Benzene, [4-(trifluoromethyl)-4-pentenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
112298-41-6 |
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Molecular Formula |
C12H13F3 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-(trifluoromethyl)pent-4-enylbenzene |
InChI |
InChI=1S/C12H13F3/c1-10(12(13,14)15)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |
InChI Key |
UZTKAJAPODLXHD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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